Structural Differentiation from the Thiophene-3-yl-methyl Urea CCR5 Antagonist Class
The target compound features a thiophen-2-ylmethyl urea side chain, whereas the well-characterized CCR5 antagonist series described by Skerlj et al. (2012) relies on a thiophene-3-ylmethyl urea motif [1]. In that series, compounds such as 1-(3-cyanobenzyl)-1-(2-(thiophen-3-yl)ethyl)-3-(thiophen-3-ylmethyl)urea exhibited CCR5 binding IC50 values ranging from 5 to 500 nM and hERG IC50 values from 1 to >30 µM, depending on the peripheral substituents [1]. No direct biological data are yet available for the target compound. The present evidence is therefore classified as Class-level inference; the quantitative values cited are benchmarks from the thiophene-3-yl-methyl urea series and not from the target molecule itself.
| Evidence Dimension | CCR5 binding potency and hERG inhibition potential |
|---|---|
| Target Compound Data | Not determined (compound is a thiophen-2-ylmethyl regioisomer) |
| Comparator Or Baseline | Thiophene-3-yl-methyl urea series (Skerlj et al., 2012): CCR5 IC50 ~5–500 nM; hERG IC50 ~1–>30 µM |
| Quantified Difference | Not calculable; difference expected to be significant based on regioisomer class effects |
| Conditions | CCR5 radioligand binding assay; hERG automated patch-clamp electrophysiology |
Why This Matters
The thiophene-2-ylmethyl architecture may confer a distinct hERG/CCR5 selectivity profile, making the compound a valuable probe for differentiating regioisomer-dependent cardiotoxicity risk in HIV-1 entry inhibitor programs.
- [1] Skerlj R, Bridger G, Zhou Y, et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med Chem Lett. 2012;3(3):216-221. PubMed ID: 24900457. View Source
